molecular formula C13H19NO B6227546 (2-benzylpiperidin-2-yl)methanol CAS No. 25786-41-8

(2-benzylpiperidin-2-yl)methanol

Cat. No.: B6227546
CAS No.: 25786-41-8
M. Wt: 205.3
InChI Key:
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Description

(2-benzylpiperidin-2-yl)methanol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-benzylpiperidin-2-yl)methanol typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the reduction of the corresponding piperidinone intermediate using phenylsilane and an iron complex as a catalyst . This method promotes the formation and reduction of the imine, initiates cyclization, and reduces the piperidinone intermediate efficiently.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods use readily available reagents and provide high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-benzylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2-benzylpiperidin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-benzylpiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an inhibitor or activator of specific biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    Piperidinone: A ketone derivative of piperidine.

    Phenylpiperidine: A piperidine derivative with a phenyl group attached.

Uniqueness

(2-benzylpiperidin-2-yl)methanol is unique due to its specific structure, which includes a benzyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

25786-41-8

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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